5-(1-Methylcyclobutyl)isoxazol-3-amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. The structure features a cyclobutyl group, which contributes to its unique chemical properties and biological activities.
The compound can be classified as an amine and an isoxazole, specifically a substituted isoxazole where the nitrogen atom is part of the isoxazole ring. Its classification within organic chemistry highlights its relevance in the synthesis of various biologically active molecules and its role in medicinal chemistry.
The synthesis of 5-(1-Methylcyclobutyl)isoxazol-3-amine can be approached through various methods, often involving multi-step reactions. One common synthetic route includes:
The detailed mechanism often requires specific reagents such as hydroxylamine hydrochloride and various alkylating agents to achieve the desired product with high yield and purity .
The molecular formula of 5-(1-Methylcyclobutyl)isoxazol-3-amine can be represented as . The structure consists of:
This arrangement contributes to its unique physical properties and reactivity patterns.
5-(1-Methylcyclobutyl)isoxazol-3-amine can participate in various chemical reactions typical for amines and heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .
The mechanism of action for 5-(1-Methylcyclobutyl)isoxazol-3-amine is primarily linked to its interaction with biological targets, such as enzymes or receptors. The presence of the isoxazole ring may contribute to:
Understanding these mechanisms is essential for developing therapeutic agents based on this compound .
5-(1-Methylcyclobutyl)isoxazol-3-amine typically exhibits:
Some relevant chemical properties include:
Quantitative analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy are often used to confirm structural integrity during synthesis .
5-(1-Methylcyclobutyl)isoxazol-3-amine has several potential applications:
The versatility of this compound makes it a valuable target for ongoing research in both academic and industrial settings .
Isoxazole derivatives exhibit remarkable versatility in molecular recognition, primarily due to their dual hydrogen-bond acceptor sites (N and O atoms) and capacity for π-π stacking interactions with aromatic amino acid residues in target proteins. This enables precise positioning within binding pockets and facilitates interactions with diverse biological targets. The metabolic stability of the isoxazole ring, particularly its resistance to oxidative degradation compared to alternative heterocycles, significantly enhances the pharmacokinetic profiles of derived drug candidates [3].
Table 1: Therapeutic Applications of Isoxazole-Containing Pharmaceuticals
Compound | Biological Target | Therapeutic Area | Structural Feature |
---|---|---|---|
Leflunomide | Dihydroorotate dehydrogenase | Immunosuppressant | 5-Methylisoxazole-4-carboxamide |
Valdecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 4-Sulfonamide phenylisoxazole |
Danazol | Gonadotropin inhibitor | Endocrine therapy | Isoxazole-fused steroid |
PARP inhibitors (Clinical) | Poly(ADP-ribose) polymerase | Oncology | 3,5-Disubstituted isoxazole |
GABAB modulators (Research) | GABA receptors | CNS disorders | 3-Aminoisoxazole derivatives |
The strategic incorporation of sterically demanding substituents at the 5-position, such as alkyl, aryl, or bicyclic groups, profoundly influences target selectivity and potency. This design approach exploits differential steric constraints in binding pockets across protein isoforms. Notably, 5-alkylisoxazole derivatives demonstrate enhanced blood-brain barrier permeability in CNS-targeted compounds due to optimal lipophilicity profiles (typically LogP 1-3) [1] [8]. Recent synthetic methodologies, particularly copper-mediated 1,3-dipolar cycloadditions, have expanded access to structurally diverse 3,5-disubstituted isoxazoles, enabling exploration of novel pharmacophores [3].
The 3-aminoisoxazole moiety serves as a versatile pharmacophore with dual functionality: the amino group acts as a hydrogen bond donor/acceptor, while the heterocyclic core contributes dipole moments and hydrophobic interactions. This combination facilitates binding to diverse enzyme classes, including kinases, GPCRs, and neurotransmitter receptors. The 3-amino group significantly influences electronic distribution within the isoxazole ring, enhancing its ability to participate in charge-transfer interactions and molecular recognition events [4] [7].
Table 2: Key 3-Aminoisoxazole Derivatives in Medicinal Chemistry Research
Compound | Molecular Formula | Molecular Weight (g/mol) | Research Application |
---|---|---|---|
5-Methylisoxazol-3-amine | C₄H₆N₂O | 98.11 | Sulfonamide synthesis intermediate |
3-Amino-5-(trifluoromethyl)isoxazole | C₄H₃F₃N₂O | 152.08 | Agrochemical and pharmaceutical synthon |
5-(4-Chlorophenyl)isoxazol-3-amine | C₉H₇ClN₂O | 194.62 | GABA receptor modulator precursor |
5-(1-Methylcyclobutyl)isoxazol-3-amine | C₈H₁₂N₂O | 152.19 | Novel pharmacophore exploration |
Bioisosterically, the 3-aminoisoxazole group effectively replaces carboxylic acids, amides, and other nitrogen-containing heterocycles while improving metabolic stability and membrane permeability. This bioisosterism was strategically employed in GPR88 agonists, where 5-amino-1,3,4-oxadiazole derivatives (isosteric with 3-aminoisoxazoles) demonstrated improved potency and reduced lipophilicity compared to predecessor scaffolds [4]. The amino group's derivatization potential—through acylation, reductive amination, or conversion to heterocyclic systems—further enhances molecular diversity. Quantum mechanical studies reveal that 3-aminoisoxazole derivatives adopt specific orientations in binding pockets, with the amino group forming critical hydrogen bonds to key residues in targets like GABA receptors and nitric oxide synthases [3] [6].
5-(1-Methylcyclobutyl)isoxazol-3-amine (CAS# 1267856-49-4) represents an evolution in isoxazole design, incorporating a sterically constrained aliphatic substituent at the 5-position. Its molecular structure features a unique fusion of a conformationally restricted cyclobutyl moiety with the planar isoxazole ring, creating a three-dimensional pharmacophore with distinct steric and electronic properties [1] [5].
Table 3: Chemical Characteristics of 5-(1-Methylcyclobutyl)isoxazol-3-amine
Property | Value | Method/Notes |
---|---|---|
CAS Registry Number | 1267856-49-4 | Unique identifier |
Molecular Formula | C₈H₁₂N₂O | Confirmed by elemental analysis |
Molecular Weight | 152.19 g/mol | Calculated from formula |
SMILES Notation | NC₁=NOC(C₂(C)CCC₂)=C₁ | Structure representation |
Storage Conditions | 2-8°C under inert atmosphere, protected from light | Stability requirements |
Hydrogen Bond Acceptors | 3 (N,O,N) | Computational prediction |
Hydrogen Bond Donors | 1 (NH₂) | Computational prediction |
Lipophilicity (Predicted LogP) | 1.8-2.2 | ChemAxon calculation |
The 1-methylcyclobutyl group introduces significant steric bulk while maintaining moderate lipophilicity, potentially enhancing selectivity for hydrophobic binding pockets in CNS targets. The gem-dimethyl configuration on the cyclobutane ring restricts conformational flexibility and may promote preferential binding to specific protein conformations. This structural feature differentiates it from simpler alkyl-substituted analogs like 5-methylisoxazol-3-amine (CAS# 1072-67-9), which lacks three-dimensional complexity [1] [5] [7].
Synthetic routes to this compound typically involve cycloaddition strategies between nitrile oxides and acetylenic precursors, followed by selective functionalization of the cyclobutane moiety. The compound's physicochemical profile suggests favorable blood-brain barrier permeability (calculated LogP ≈ 1.9, TPSA ≈ 55Ų), positioning it as a promising scaffold for neuropharmacological applications, particularly GABA receptor modulation [1] [3]. Its emergence in medicinal chemistry literature reflects a strategic shift toward sp³-enriched scaffolds with improved target selectivity and reduced off-target effects compared to flat aromatic systems [3] [5]. Research applications focus on its incorporation as a key building block in the synthesis of potential enzyme inhibitors and receptor modulators, leveraging its unique stereoelectronic properties to explore novel chemical space in drug discovery.
Table 4: Comparative Analysis of Isoxazole Derivatives
Parameter | 5-Methylisoxazol-3-amine | 5-Phenylisoxazol-3-amine | 5-(1-Methylcyclobutyl)isoxazol-3-amine |
---|---|---|---|
Molecular Weight | 98.11 g/mol | 160.17 g/mol | 152.19 g/mol |
cLogP | 0.85 | 2.15 | 1.92 (estimated) |
H-Bond Donors | 1 | 1 | 1 |
H-Bond Acceptors | 3 | 3 | 3 |
TPSA | 55.1 Ų | 55.1 Ų | 55.1 Ų |
Steric Complexity | Low | Moderate (planar) | High (3D structure) |
Synthetic Accessibility | High | Moderate | Moderate/High |
Reported Bioactivities | Sulfa drug intermediate | GABA analogues | Emerging pharmacophore |
The compound's stability profile necessitates specialized handling—cold-chain transportation (2-8°C) and protection from light under inert atmosphere—indicating sensitivity to thermal degradation and oxidation [1] [5]. Current research explores its potential as: 1) A rigid bioisostere for tert-butyl-substituted heterocycles; 2) A conformationally constrained amine donor in GABA analogues; and 3) A structural component in enzyme inhibitors targeting neurodegenerative pathways. Its progression through medicinal chemistry optimization pipelines demonstrates the ongoing innovation in isoxazole-based drug design.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0